molecular formula C10H5ClF3N B1351144 2-Chloro-4-(trifluoromethyl)quinoline CAS No. 2806-29-3

2-Chloro-4-(trifluoromethyl)quinoline

Cat. No. B1351144
CAS RN: 2806-29-3
M. Wt: 231.6 g/mol
InChI Key: FNDXRWXUIYHEDU-UHFFFAOYSA-N
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Description

“2-Chloro-4-(trifluoromethyl)quinoline” is a chemical compound with the molecular formula C10H5ClF3N . It is an important raw material and intermediate used in Organic Synthesis, Pharmaceuticals, Agrochemicals, and Dyestuffs .


Synthesis Analysis

A variety of synthetic methods exploiting cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations have been considered . In one reaction sequence, substituted aniline was cyclized to 4-hydroxy quinoline 1, which was then transformed to 4-chloro-2,8-bis (trifluoromethyl)quinoline 2 .


Molecular Structure Analysis

The molecular structure of “2-Chloro-4-(trifluoromethyl)quinoline” consists of a quinoline core with a chlorine atom at the 2-position and a trifluoromethyl group at the 4-position .


Chemical Reactions Analysis

Fluorinated quinolines, such as “2-Chloro-4-(trifluoromethyl)quinoline”, have been studied for their reactivity. A number of fluorinated quinolines have found application in agriculture, and also as components for liquid crystals .


Physical And Chemical Properties Analysis

“2-Chloro-4-(trifluoromethyl)quinoline” is a solid with a melting point of 39-42 °C . Its molecular weight is 231.60 g/mol .

Scientific Research Applications

  • Pharmaceutical Chemistry

    • Application : Trifluoromethyl group-containing drugs have been reviewed over the last 20 years . The trifluoromethyl (TFM, -CF3) group is a common feature in many FDA-approved drugs . Fluorine or fluorine-containing functional groups are found in most of the compounds approved by the FDA .
    • Method : Various synthetic methods are used to incorporate the TFM group into potential drug molecules . For example, 2-Propyl-3-iodoquinoline has been transformed into 2-propyl-3-(trifluoromethyl)quinoline by action of ClCF2CO2Me, CuI, and KF on reflux in DMF .
    • Results : The incorporation of the TFM group into drug molecules has led to numerous pharmacological activities . The review covers the detailed chemistry of 19 FDA-approved drugs in the past 20 years, which contains the TFM group as one of the pharmacophores .
  • Organic Chemistry

    • Application : The Doebner–Miller synthesis involves the use of an aldehyde or α,β-unsaturated ketone with aniline . This method comprises the condensation of aromatic amines with chalcones to afford quinolines .
    • Method : When aniline and its substituted derivatives were thermally treated with chalcones in the presence of trifluoroacetic acid solvent, an intermediate was formed, which upon oxidative cyclization, afforded trisubstituted quinoline derivatives .
    • Results : This method provides an efficient way to synthesize trisubstituted quinoline derivatives .
  • Fluorescent Probes

    • Application : Various 2-(trifluoromethyl)quinolines have been used as fluorescent probes in vivo .
    • Method : The specific methods of application or experimental procedures vary depending on the specific use case and the type of biological system being studied .
    • Results : These fluorescent probes have potential therapeutic value for the treatment of cancers and the Zika virus .
  • Synthesis of Aminobenzoates and Aminonicotinates

    • Application : 4-Chloro-7-(trifluoromethyl)quinolone has been used in the synthesis of (4-substituted phenyl-1-piperazinyl) alkyl 2-aminobenzoates and 2-aminonicotinates .
    • Method : The specific methods of application or experimental procedures involve chemical reactions with 4-Chloro-7-(trifluoromethyl)quinolone to produce the desired compounds .
    • Results : The resulting aminobenzoates and aminonicotinates can be used in various applications, although the specific results or outcomes obtained would depend on the specific use case .
  • Medicinal Chemistry

    • Application : Ubrogepant, a medicament used for acute migraine with or without visual disturbances, contains a trifluoromethyl group .
    • Method : The specific methods of application or experimental procedures involve chemical reactions with 2-chloro-3-fluoro-4-(trifluoromethyl) pyridine .
    • Results : The resulting compound, Ubrogepant, has been approved for use in the treatment of acute migraines .
  • Agrochemicals

    • Application : Trifluoromethylpyridines, including 2-chloro-5-(trifluoromethyl)pyridine, are key structural motifs in active agrochemical ingredients .
    • Method : The specific methods of application or experimental procedures involve chemical reactions with 2-chloro-5-(trifluoromethyl)pyridine .
    • Results : More than 20 new trifluoromethylpyridine-containing agrochemicals have acquired ISO common names .

Safety And Hazards

The safety data sheet for “2-Chloro-4-(trifluoromethyl)quinoline” indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

2-chloro-4-(trifluoromethyl)quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5ClF3N/c11-9-5-7(10(12,13)14)6-3-1-2-4-8(6)15-9/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNDXRWXUIYHEDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=N2)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5ClF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20382350
Record name 2-chloro-4-(trifluoromethyl)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20382350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-4-(trifluoromethyl)quinoline

CAS RN

2806-29-3
Record name 2-chloro-4-(trifluoromethyl)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20382350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2806-29-3
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

DMF (cat.) was added to a solution of 4-trifluoromethyl-1H-quinolin-2-one 465 (160 mg, 0.75 mmol) in POCl3 (2 ml) and the mixture was heated at 90° C. for 1 h. After cooling, the mixture was concentrated in vacuo and the residue was poured into an ice cold solution of NaHCO3 solution. The aqueous phase was extracted with EtOAc. The organic phase was dried (Na2SO4) and concentrated in vacuo to give the title compound (50 mg, 29%) which was used in the next step without further purification.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
160 mg
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
reactant
Reaction Step One
Yield
29%

Synthesis routes and methods II

Procedure details

A round bottom was charged with 4-trifluoromethyl-quinolin-2-ol (1 g, 4.69 mmol) and POCl3 (10 ml, 107.28 mmol). The mixture was heated to reflux for 3 hours, and then concentrated to remove excess POCl3. The mixture was based with 5 N NaOH and extracted with DCM. The mixture was purified by flash chromatography to give intermediate 2-chloro-4-trifluoromethyl-quinoline (845 mg, 78%): LCMS found 232.22 [M+H]+.
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
Y KOBAYASHI, I KUMADAKI… - Chemical and …, 1969 - jstage.jst.go.jp
First, 2-, 3-, and 4-(trifluoromethyl) quinoline 1-oxides (IV, V, and VI) were synthesized. Next, their reactions with acetic anhydride and phosphoryl chloride and the Reissert reaction …
Number of citations: 26 www.jstage.jst.go.jp
小林義郎, 熊懐稜丸, 田口茂 - Chemical and Pharmaceutical Bulletin, 1969 - jlc.jst.go.jp
First, 2-, 3-, and 4-(trifluoromethyl) quinoline 1-oxides (IV, V, and VI) were synthesized. Next, their reactions with acetic anhydride and phosphoryl chloride and the Reissert reaction …
Number of citations: 2 jlc.jst.go.jp
HU Kim, S Sohn, W Choi, M Kim, SU Ryu… - Journal of Materials …, 2018 - pubs.rsc.org
Research on near-infrared- (NIR-) emitting materials and devices has been propelled by fundamental and practical application demands surrounding information-secured devices and …
Number of citations: 53 pubs.rsc.org
M Cherevatenko - 2017 - Dissertation, Rostock, Universität …
Number of citations: 0

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